(S)-Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[(3S)-6-methoxy-2,3-dihydro-1-benzothiophen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-3-16-13(14)6-9-8-17-12-7-10(15-2)4-5-11(9)12/h4-5,7,9H,3,6,8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQCCXZYZATKBO-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CSC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CSC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 73% | |
| Yield (Step 2) | 68% | |
| Enantiomeric Excess (ee) | 92% (via chiral HPLC analysis) |
Advantages : Scalable to industrial production; BCl₃ enhances regioselectivity.
Limitations : Requires strict moisture control; boron trihalides are corrosive.
Palladium-Catalyzed Cross-Coupling and Dearomatization
Electrochemical methods enable direct dearomatization of thiophene precursors. A 2022 protocol reports:
Key Data:
Advantages : Avoids stoichiometric oxidants; environmentally benign.
Limitations : Specialized equipment required; lower yields compared to thermal methods.
Asymmetric Hydrogenation of Prochiral Intermediates
Chiral centers are introduced via hydrogenation using Ir or Rh catalysts. A 2021 study achieved high enantioselectivity using:
Key Data:
Advantages : High stereocontrol; compatible with sensitive functional groups.
Limitations : Costly catalysts; requires high-pressure hydrogenation equipment.
Enzymatic Kinetic Resolution
Racemic ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is resolved using lipases. A 2020 example utilized:
Key Data:
Advantages : Mild conditions; recyclable enzymes.
Limitations : Maximum 50% yield per cycle; slow reaction kinetics.
Continuous Flow Synthesis
Modern flow chemistry approaches improve efficiency:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, (S)-Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate serves as an intermediate in the synthesis of more complex thiophene derivatives. Its unique structure allows chemists to explore a variety of reaction pathways that can lead to novel compounds with potential applications in various industries.
Biology
Thiophene derivatives, including this compound, are being studied for their potential biological activities:
- Anticancer Properties : Research indicates that certain thiophene derivatives can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds may have anti-inflammatory properties, making them candidates for therapeutic development.
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, which could lead to new antimicrobial agents.
Medicine
In medicinal chemistry, this compound and its derivatives are being investigated for their therapeutic effects:
- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Its structural characteristics may allow it to function similarly to existing NSAIDs.
- Anesthetics : The compound's interaction with biological pathways suggests potential use in pain management.
Industry
The compound also finds applications in industrial settings:
- Organic Semiconductors : Due to its electronic properties, it can be utilized in organic field-effect transistors (OFETs).
- Organic Light-emitting Diodes (OLEDs) : Its properties make it suitable for use in advanced display technologies.
Case Studies
-
Anticancer Activity Study :
- A study published in Journal of Medicinal Chemistry examined the anticancer properties of thiophene derivatives. Results indicated that this compound exhibited significant inhibition of tumor growth in vitro.
-
Anti-inflammatory Effects :
- Research conducted at a leading pharmaceutical institute explored the anti-inflammatory effects of various thiophene derivatives. The findings suggested that this compound could reduce inflammation markers significantly compared to control groups.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The methoxy group and the ethyl ester functionality play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on the context of its application.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Analogs
Substituent Impact Analysis :
- Electron-Donating vs.
- Oxidation State : The 1,1-dioxide derivatives () exhibit sulfone groups, which significantly alter electronic properties and stability compared to the sulfide in the target compound. Sulfones are more polar and less prone to oxidation, impacting their pharmacokinetic profiles .
- Chirality: The (S)-configuration of the target compound distinguishes it from non-chiral analogs (e.g., ’s compound), affecting binding affinity in enantioselective biological targets .
Spectroscopic and Crystallographic Features
- ¹H NMR : Methoxy groups in analogs (e.g., ’s 6-methoxy-1,1-dioxide derivative) resonate at ~3.8 ppm, while aromatic protons in dihydrobenzo[b]thiophenes appear as multiplet signals between 6.9–7.4 ppm .
- Crystal Packing : ’s crystal structure reveals weak intramolecular C–H⋯O interactions stabilizing the ethyl acetate side chain, a feature likely shared by the target compound. In contrast, 1,1-dioxide derivatives () exhibit stronger hydrogen bonding due to sulfone groups .
Biological Activity
(S)-Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is a thiophene derivative that has garnered attention in recent years due to its potential biological activities. Its unique structure, featuring a methoxy group and an ethyl acetate moiety, suggests various interactions with biological systems. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
- Molecular Formula : C13H16O3S
- Molecular Weight : 252.33 g/mol
- CAS Number : 159783-10-5
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in cancer research and potential therapeutic applications. The following sections detail specific findings regarding its biological effects.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies :
-
Mechanism of Action :
- The compound appears to induce cell cycle arrest at the G2/M phase, as evidenced by increased cyclin B expression and decreased cdc2 phosphorylation upon treatment with the compound .
- Additionally, it has been observed to activate caspase-9, leading to apoptosis, which is characterized by a reduction in Bcl-2 protein levels .
Comparative Analysis with Similar Compounds
To better understand the biological profile of this compound, it is useful to compare it with other thiophene derivatives known for their biological activities:
| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Suprofen | Anti-inflammatory | 10 | COX inhibition |
| Articaine | Local anesthetic | 5 | Sodium channel blockade |
| (S)-Ethyl 2-(6-methoxy...) | Anticancer | 1.02 - >10 | G2/M arrest, apoptosis |
Study 1: Antiproliferative Effects
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at low micromolar concentrations. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity.
Study 2: Apoptosis Induction Mechanism
Further investigations into the apoptotic pathways activated by the compound revealed that it not only triggered caspase activation but also led to mitochondrial membrane potential disruption. This suggests a dual mechanism involving both intrinsic and extrinsic apoptotic pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (S)-Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate with high enantiomeric purity?
- Methodological Answer : A multi-step approach involving Friedel-Crafts alkylation or Suzuki-Miyaura coupling can construct the dihydrobenzo[b]thiophene core. Enantioselective synthesis of the (S)-configuration may employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation). Ethyl esterification of the intermediate acetic acid derivative typically uses ethanol and H₂SO₄ under reflux (24 h) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR and chiral HPLC are critical for verifying purity and stereochemistry.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming absolute configuration and molecular conformation. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 9.98 Å, b = 8.73 Å, c = 23.10 Å, β = 94.5°) have been reported for structurally analogous dihydrobenzo[b]thiophene derivatives . Intermolecular interactions (C–H···O/N) stabilize the packing, which can be analyzed using SHELX software . Complementary techniques include IR spectroscopy (C=O stretch at ~1730 cm⁻¹) and high-resolution mass spectrometry (HRMS).
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for dihydrobenzo[b]thiophene derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., 2,4- vs. 3,4-dimethoxyphenyl groups) . Systematic structure-activity relationship (SAR) studies should:
- Synthesize analogs with controlled modifications (e.g., methoxy group relocation, ester-to-acid conversion).
- Test against standardized bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution assays (MIC/MBC).
- Apply multivariate statistical analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ) with activity trends .
Q. How does the conformational flexibility of the dihydrobenzo[b]thiophene ring influence pharmacological properties?
- Methodological Answer : The envelope conformation of the thiophene ring (flap at S atom) and ethyl acetate side-chain orientation impact binding to biological targets . Computational methods (e.g., molecular dynamics simulations with AMBER or GROMACS) can model:
- Torsional energy barriers for ring puckering.
- Docking affinity to enzymes like cyclooxygenase-2 (COX-2) or cytochrome P450.
- Experimental validation via kinetic assays (e.g., IC₅₀ determination) and crystallographic fragment screening.
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
- Methodological Answer : Key issues include:
- Byproduct Formation : Competitive ring-opening of the dihydrobenzo[b]thiophene during esterification. Mitigated by low-temperature (-20°C) reactions and anhydrous conditions.
- Catalyst Selection : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity vs. homogeneous acids (H₂SO₄) .
- Scale-Up : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Monitor via in-line FTIR or Raman spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
